molecular formula C10H6FNO2 B12445572 2-(4-Fluorophenyl)oxazole-5-carbaldehyde

2-(4-Fluorophenyl)oxazole-5-carbaldehyde

Cat. No.: B12445572
M. Wt: 191.16 g/mol
InChI Key: HQPJNSZEGAFJCN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)oxazole-5-carbaldehyde is a chemical building block of high interest in medicinal chemistry and materials science. As a substituted oxazole, it serves as a versatile precursor for the synthesis of more complex molecules. Oxazole derivatives are recognized for their wide spectrum of biological activities. Recent scientific investigations highlight the potential of trisubstituted oxazole compounds to function as novel anti-inflammatory agents by inhibiting Aquaporin-4 (AQP4), a water channel protein implicated in lung diseases . Furthermore, 2,5-diaryloxazole scaffolds are actively researched in the field of materials science for their nonlinear optical properties, showing potential for use in two-photon absorption and the development of optical-limiting devices or photoluminescent bioprobes . This compound is intended for research purposes such as hit identification, lead optimization, and the exploration of structure-activity relationships (SAR). Please Note: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

2-(4-fluorophenyl)-1,3-oxazole-5-carbaldehyde

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H

InChI Key

HQPJNSZEGAFJCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(O2)C=O)F

Origin of Product

United States

Preparation Methods

Traditional Multi-Step Synthesis

The classical approach to synthesizing 2-(4-fluorophenyl)oxazole-5-carbaldehyde involves sequential construction of the oxazole ring followed by functionalization at the 5-position. A representative pathway begins with the condensation of 4-fluorobenzaldehyde with hydroxylamine to form the corresponding oxime, which undergoes cyclization with α-bromoacetophenone derivatives to yield the oxazole core. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the 5-position, completing the synthesis.

Reaction Conditions and Challenges

  • Oxime Formation : Conducted in ethanol at 60°C for 6 hours, yielding 85–90% intermediate.
  • Cyclization : Requires anhydrous dichloromethane and triethylamine at 0°C to room temperature, achieving 70–75% yield.
  • Formylation : Uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at −10°C, with yields of 60–65%.

While this method is reliable, its limitations include moderate overall yields (35–45%) and the use of hazardous reagents like POCl₃.

One-Pot Synthesis Using CuFe₂O₄ Catalyst

A sustainable one-pot method leverages a CuFe₂O₄ nanocatalyst to streamline oxazole formation. This approach combines benzoin, 4-fluorobenzoic acid, and ammonium acetate in aqueous media, achieving high efficiency.

Procedure Overview

  • Catalyst Preparation : CuFe₂O₄ is synthesized via coprecipitation of CuCl₂ and Fe(NO₃)₃·9H₂O, followed by calcination at 750°C.
  • Reaction Setup : Benzoin (2 mmol), 4-fluorobenzoic acid (1.5 mmol), ammonium acetate (4 mmol), and CuFe₂O₄ (20 mg) in water (5 mL) are heated at 90°C for 5 hours.
  • Workup : Filtration and drying yield this compound with 98% purity.

Advantages

  • Eco-Friendly : Water serves as the solvent, eliminating organic waste.
  • Catalyst Reusability : CuFe₂O₄ retains activity for up to five cycles without significant yield loss.

PhI(OAc)₂-Promoted Cyclization of N-Propargylamides

Hypervalent iodine reagents, such as iodobenzene diacetate (PhI(OAc)₂), enable direct cyclization of N-propargylamides to oxazole aldehydes. This method is notable for its atom economy and mild conditions.

Key Steps

  • Substrate Preparation : N-Propargylamides are synthesized from 4-fluorophenylacetylene and acyl chlorides.
  • Cyclization : Treatment with PhI(OAc)₂ in dichloroethane at 40°C for 12 hours induces ring closure, forming the oxazole aldehyde.
  • Isolation : Column chromatography yields the product in 85% purity.

Mechanistic Insight
The reaction proceeds via iodonium intermediate formation, followed by nucleophilic attack and elimination to generate the oxazole ring.

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary methods based on yield, scalability, and environmental impact:

Method Yield (%) Temperature (°C) Solvent Catalyst Key Advantage
Traditional Multi-Step 35–45 −10 to 60 DCM, EtOH None Well-established protocol
CuFe₂O₄ One-Pot 98 90 H₂O CuFe₂O₄ Sustainable, high yield
PhI(OAc)₂ Cyclization 85 40 DCE PhI(OAc)₂ Atom-economical, mild conditions

Critical Observations

  • The one-pot method excels in yield and sustainability but requires specialized catalyst synthesis.
  • PhI(OAc)₂ cyclization avoids toxic reagents but uses dichloroethane, necessitating careful waste management.

Industrial-Scale Production Considerations

Scalable synthesis of this compound demands cost-effective and reproducible protocols. The CuFe₂O₄-mediated method is particularly promising for industrial adoption due to:

  • Catalyst Recovery : Magnetic separation simplifies reuse, reducing material costs.
  • Continuous Flow Potential : Aqueous conditions facilitate integration into flow chemistry systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)oxazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: 2-(4-Fluorophenyl)oxazole-5-carboxylic acid.

    Reduction: 2-(4-Fluorophenyl)oxazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have indicated that compounds related to oxazole derivatives, including 2-(4-Fluorophenyl)oxazole-5-carbaldehyde, exhibit significant antimicrobial properties. Research has shown that oxazole derivatives can demonstrate antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. For instance, a study highlighted the synthesis of various oxazole compounds, which were screened for their antibacterial and antifungal activities, showing promising results against several pathogens .

1.2 Anti-inflammatory and Analgesic Properties

The compound has been associated with anti-inflammatory and analgesic effects. A patent describes the synthesis of oxazole analogs that exhibit these properties, indicating that derivatives like this compound could be developed into effective medications for treating inflammatory conditions . The pharmacodynamic studies conducted on similar compounds have demonstrated their ability to inhibit inflammation and pain effectively.

1.3 Tyrosinase Inhibition

Another notable application of oxazole derivatives is their role as tyrosinase inhibitors. Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Compounds with a similar scaffold have shown significant inhibitory activity against tyrosinase, suggesting that this compound may also possess this capability . This property is particularly relevant for cosmetic applications aimed at skin lightening.

Material Science Applications

2.1 Organic Electronics

The unique electronic properties of oxazole derivatives make them suitable for applications in organic electronics. Research has indicated that such compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated phenyl groups enhances the electronic characteristics, potentially leading to improved efficiency in these devices.

2.2 Sensors

Oxazole-based compounds are also being explored for use in chemical sensors due to their ability to interact with various analytes. The fluorinated moiety can enhance the sensitivity and selectivity of sensors designed to detect specific chemical substances or biological markers.

Case Study 1: Antimicrobial Efficacy

A series of studies conducted on oxazole derivatives demonstrated their effectiveness against multiple bacterial strains, including resistant strains. For example, certain synthesized compounds showed a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting their potential as alternative treatments .

Case Study 2: Tyrosinase Inhibition

In another investigation focusing on skin depigmentation, compounds structurally related to this compound were tested for their ability to inhibit tyrosinase activity in vitro and in vivo. Results indicated that these compounds significantly reduced melanin production in cultured cells and zebrafish models when compared to traditional agents like kojic acid .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)oxazole-5-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The presence of the fluorophenyl group can enhance its binding affinity to certain molecular targets, while the oxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 2-(4-Fluorophenyl)oxazole-5-carbaldehyde, differing in substituent positions, heterocyclic cores, or functional groups:

Table 1: Structural Comparison of Analogues
Compound Name Core Structure Substituent Positions Molecular Weight (g/mol) Purity Key Features
This compound Oxazole 2: 4-Fluorophenyl; 5: Aldehyde 191.16 N/A Electron-withdrawing F, reactive aldehyde
5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde Oxazole 3: 4-Fluorophenyl; 4: Aldehyde; 5: Cl 225.60 95.0% Cl substituent, aldehyde at position 4
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 4: Aldehyde; 3: CF₃; 5: S-C₆H₄Cl N/A N/A Sulfur linkage, trifluoromethyl, pyrazole
Key Observations :

Positional Isomerism :

  • The oxazole-based analogue, 5-chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde , differs in substituent placement (fluorophenyl at position 3 vs. 2) and aldehyde position (4 vs. 5). This alters electronic distribution and steric accessibility for reactions.
  • Chlorine at position 5 in the analogue increases molecular weight (225.60 g/mol) compared to the target compound (191.16 g/mol) .

Heterocycle Variation :

  • The pyrazole derivative replaces the oxazole oxygen with nitrogen, creating a pyrazole core. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the 3-chlorophenylsulfanyl group introduces sulfur-based reactivity.

Physicochemical and Reactivity Profiles

Table 2: Reactivity and Physicochemical Properties
Property This compound 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde Pyrazole Derivative
Aldehyde Reactivity High (position 5) Moderate (position 4, steric hindrance) Low (position 4, pyrazole core)
Electron-Withdrawing Effects Fluorine (moderate) Fluorine + Chlorine (strong) CF₃ + Cl (very strong)
Solubility Moderate (polar aldehyde) Low (Cl and F reduce polarity) Very low (CF₃, sulfur)
Synthetic Utility Versatile for nucleophilic additions Limited by steric bulk Specialized (sulfur chemistry)
Key Findings :
  • Aldehyde Accessibility : The aldehyde in the target compound (position 5) is more sterically accessible than in the 4-position analogue, favoring nucleophilic additions (e.g., condensations or reductions).
  • Electron Effects : The combined electron-withdrawing effects of Cl and F in the oxazole analogue may deactivate the aldehyde toward electrophilic substitution compared to the target compound.
  • Pyrazole Core : The pyrazole derivative’s CF₃ group and sulfur linkage likely enhance stability but reduce solubility in aqueous media.

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